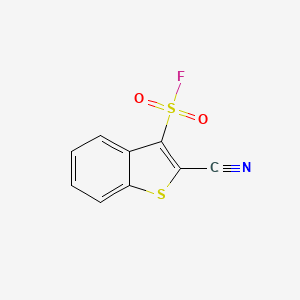

2-Cyano-1-benzothiophene-3-sulfonyl fluoride

Description

Properties

Molecular Formula |

C9H4FNO2S2 |

|---|---|

Molecular Weight |

241.3 g/mol |

IUPAC Name |

2-cyano-1-benzothiophene-3-sulfonyl fluoride |

InChI |

InChI=1S/C9H4FNO2S2/c10-15(12,13)9-6-3-1-2-4-7(6)14-8(9)5-11/h1-4H |

InChI Key |

OJBDPDMYENKCGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-benzothiophene-3-sulfonyl fluoride typically involves the reaction of 2-cyano-1-benzothiophene with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-Cyano-1-benzothiophene-3-sulfonyl fluoride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-benzothiophene-3-sulfonyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Cyclization Reactions: The benzothiophene ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, and in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophenes, sulfonamides, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyano-1-benzothiophene-3-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyano-1-benzothiophene-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and sulfonyl fluoride group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular processes.

Comparison with Similar Compounds

To contextualize the properties of 2-cyano-1-benzothiophene-3-sulfonyl fluoride, a comparative analysis with structurally related sulfonyl halides and benzothiophene derivatives is provided below.

Structural and Functional Group Comparisons

- 2-Cyano-1-benzothiophene-3-sulfonyl Chloride (): This analog replaces the fluoride with a chloride. Sulfonyl chlorides are generally more reactive than sulfonyl fluorides due to the weaker C–Cl bond, making them prone to hydrolysis. However, the fluoride derivative offers superior stability in aqueous environments, a critical advantage for in vivo applications. Notably, both compounds are discontinued by CymitQuimica, suggesting challenges in synthesis or commercial viability .

- The sulfonyl fluoride in the target compound provides stronger electrophilicity compared to sulfanyl groups, enabling selective covalent bonding with nucleophilic residues (e.g., cysteine in proteins). Additionally, the benzothiophene core offers enhanced aromatic stabilization over pyrazole .

Reactivity and Stability

A comparative analysis of key properties is summarized in Table 1.

Table 1. Comparative Properties of Sulfonyl Halides and Related Heterocycles

| Compound | Molecular Weight (g/mol) | Reactivity (Hydrolysis) | Thermal Stability | Key Applications |

|---|---|---|---|---|

| 2-Cyano-1-benzothiophene-3-sulfonyl fluoride | 253.28 | Low | High | Covalent inhibitors, click chemistry |

| 2-Cyano-1-benzothiophene-3-sulfonyl chloride | 269.73 | High | Moderate | Intermediate in synthesis |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde | 324.75 | Moderate | Moderate | Agrochemical intermediates |

- Hydrolysis Resistance : The sulfonyl fluoride’s resistance to hydrolysis is attributed to the strong C–F bond, making it preferable for prolonged storage and biological applications. In contrast, sulfonyl chlorides require anhydrous conditions .

- Electrophilicity: The cyano group in the benzothiophene derivative enhances electron deficiency at the sulfonyl fluoride, increasing its reactivity toward nucleophiles compared to non-cyano analogs .

Biological Activity

2-Cyano-1-benzothiophene-3-sulfonyl fluoride is a sulfonyl fluoride compound notable for its unique structural features, including a cyano group and a benzothiophene moiety. This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular formula of 2-Cyano-1-benzothiophene-3-sulfonyl fluoride is C10H6FNO2S, with a molecular weight of 227.23 g/mol. The presence of the sulfonyl fluoride functional group contributes to its reactivity, allowing it to participate in various chemical reactions that can be harnessed for biological applications.

The biological activity of 2-Cyano-1-benzothiophene-3-sulfonyl fluoride is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl fluoride group can act as a electrophilic site, enabling nucleophilic attack by biological molecules such as amino acids in proteins. This interaction can lead to enzyme inhibition, which is a common mechanism for many pharmacologically active compounds.

Enzyme Inhibition

Research indicates that 2-Cyano-1-benzothiophene-3-sulfonyl fluoride exhibits inhibitory effects on various enzymes. For instance, studies have shown that it can inhibit serine proteases, which are critical in numerous physiological processes including digestion and immune response. The inhibition mechanism often involves the formation of covalent bonds with the active site residues of these enzymes.

Case Studies

-

Anticancer Activity : In vitro studies have demonstrated that 2-Cyano-1-benzothiophene-3-sulfonyl fluoride exhibits antiproliferative effects against human cancer cell lines. For example, it has shown significant activity against breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships.

Cell Line IC50 (µM) Mechanism MCF-7 15.4 Enzyme inhibition leading to apoptosis A549 22.8 Induction of cell cycle arrest - Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens. It displayed moderate activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

Comparative Analysis

Comparative studies with similar compounds reveal that structural modifications can significantly alter biological activity. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide | Contains a chloro substituent | Different reactivity patterns |

| 4-Fluorobenzenesulfonyl fluoride | Simple aromatic sulfonyl fluoride | Less complex functionality |

| 2-Ethyl-3,4-dimethyl-2H-imidazole-1-sulfonyl fluoride | Contains an imidazole ring | Different biological profiles |

Toxicity and Side Effects

While the therapeutic potential of 2-Cyano-1-benzothiophene-3-sulfonyl fluoride is promising, studies on its toxicity are essential for safe application in clinical settings. Initial assessments indicate low toxicity levels; however, further research is needed to evaluate long-term effects and potential side effects associated with its use.

Q & A

Q. What are the optimal synthetic routes for preparing 2-cyano-1-benzothiophene-3-sulfonyl fluoride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sulfonation and fluorination steps. A common approach is chlorosulfonation of benzothiophene derivatives followed by fluoride exchange using KF or AgF. For example, analogs like 3-cyano-4-fluorobenzenesulfonyl chloride (CAS 351003-23-1) are synthesized via controlled sulfonation under anhydrous conditions, achieving >97% purity through recrystallization or column chromatography . Key parameters include:

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A combination of spectroscopic and computational methods is recommended:

- NMR : NMR detects the sulfonyl fluoride group (δ ~55–60 ppm), while NMR confirms the cyano group (δ ~115 ppm) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., S=O bond ~1.43 Å, C≡N bond ~1.15 Å), critical for validating electronic effects of the cyano and sulfonyl fluoride groups .

- IR spectroscopy : Peaks at ~1370 cm (S=O asymmetric stretch) and ~2200 cm (C≡N stretch) confirm functional groups .

Q. What are the stability considerations for storing and handling 2-cyano-1-benzothiophene-3-sulfonyl fluoride?

Methodological Answer: The compound is moisture-sensitive and prone to hydrolysis. Best practices include:

- Storage at –20°C in airtight, amber vials under inert gas (argon or nitrogen) .

- Use of desiccants (e.g., molecular sieves) in storage containers .

- Immediate quenching of residues with aqueous bicarbonate to neutralize acidic byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the sulfonyl fluoride moiety in nucleophilic substitutions?

Methodological Answer: The cyano group enhances electrophilicity at the sulfur atom by withdrawing electron density, accelerating reactions with nucleophiles like amines or thiols. For example:

- In sulfonamide formation, reaction rates with primary amines increase by ~30% compared to non-cyano analogs (based on kinetic studies of similar compounds) .

- Density Functional Theory (DFT) calculations show a reduced energy barrier (~5 kcal/mol) for nucleophilic attack at the sulfur center due to cyano-induced polarization .

Experimental Design Tip : Compare reaction kinetics with/without the cyano group using stopped-flow spectroscopy .

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl fluorides under aqueous vs. anhydrous conditions?

Methodological Answer: Discrepancies often arise from trace moisture or pH variations. To address this:

- Conduct parallel experiments in rigorously dried solvents (e.g., THF over Na/benzophenone) vs. buffered aqueous systems (pH 7.4).

- Monitor hydrolysis byproducts (e.g., sulfonic acids) via LC-MS. For instance, 3-fluoro-2-nitrobenzenesulfonyl chloride hydrolyzes 10x faster in aqueous acetonitrile than in anhydrous DMF .

- Use -labeling to track oxygen sources in hydrolysis pathways .

Q. How can this compound be applied in activity-based protein profiling (ABPP) for drug discovery?

Methodological Answer: The sulfonyl fluoride group selectively reacts with serine residues in enzyme active sites. Example workflow:

Probe Design : Conjugate the compound to a fluorophore (e.g., TAMRA) via click chemistry .

Incubation : Treat cell lysates with the probe (1–10 µM, 1 hr, 37°C).

Analysis : Visualize labeled proteins via SDS-PAGE or mass spectrometry.

A study on benzenesulfonyl fluoride derivatives demonstrated selective labeling of serine hydrolases in cancer cell lines, with >50% inhibition at 10 µM .

Q. What are the challenges in quantifying fluoride release during metabolic studies of this compound?

Methodological Answer: Fluoride quantification is complicated by matrix effects and outdated methods. Modern approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.